molecular formula C19H30BNO4 B13690164 tert-Butyl (3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

tert-Butyl (3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B13690164
M. Wt: 347.3 g/mol
InChI Key: IPHVQNNKISHSAP-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound tert-butyl (3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a boronic ester derivative featuring a tert-butyl carbamate group attached to a phenyl ring substituted with 3,5-dimethyl and 4-pinacolboronate moieties. This structure combines steric bulk (from the tert-butyl and pinacolboronate groups) with electron-donating methyl substituents, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials chemistry .

Synthetic Applications
The compound is synthesized via palladium-catalyzed borylation of halogenated precursors or direct coupling of boronic acids with carbamate-protected anilines. Its stability under ambient conditions and compatibility with diverse reaction conditions (e.g., aqueous/organic biphasic systems) make it a preferred reagent for constructing biaryl frameworks .

Properties

Molecular Formula

C19H30BNO4

Molecular Weight

347.3 g/mol

IUPAC Name

tert-butyl N-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

InChI

InChI=1S/C19H30BNO4/c1-12-10-14(21-16(22)23-17(3,4)5)11-13(2)15(12)20-24-18(6,7)19(8,9)25-20/h10-11H,1-9H3,(H,21,22)

InChI Key

IPHVQNNKISHSAP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)NC(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Bromide Precursors

The most documented and reliable method for synthesizing tert-butyl (3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves the palladium-catalyzed borylation of a suitably substituted aryl bromide carbamate precursor.

Typical Reaction Setup:

Reagent/Condition Details
Starting Material tert-butyl N-[(1S)-1-(4-bromophenyl)ethyl]carbamate
Boron Source Bis(pinacolato)diboron (B2pin2)
Catalyst Palladium(II) acetate or Pd(dppf)Cl2 (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride)
Base Potassium acetate (KOAc)
Solvent Dioxane or acetonitrile (MeCN)
Temperature 75–80 °C
Time 1–18 hours
Atmosphere Nitrogen or inert atmosphere

Reaction Description:

  • The aryl bromide carbamate is combined with bis(pinacolato)diboron, palladium catalyst, and potassium acetate in an anhydrous solvent such as dioxane or acetonitrile.
  • The reaction mixture is purged with nitrogen to maintain an inert atmosphere, preventing oxidation or hydrolysis.
  • The mixture is heated at 75–80 °C for 1 to 18 hours to facilitate the borylation.
  • After completion, the reaction mixture is cooled, filtered through Celite to remove catalyst residues, and concentrated under reduced pressure.
  • The crude product is purified by column chromatography using petroleum ether and ethyl acetate mixtures to yield the boronate ester carbamate as a colorless oil or solid.

Yield and Purity:

  • Yields typically range from 60% to 96% depending on scale and exact conditions.
  • Purity after chromatographic purification is generally above 95% as confirmed by LCMS and NMR analyses.

Example Data from Literature:

Step Reagents and Conditions Yield (%) Product Form
Borylation tert-butyl N-[(1S)-1-(4-bromophenyl)ethyl]carbamate + B2pin2, Pd(dppf)Cl2, KOAc, dioxane, 80 °C, 1 h 90–96 Colorless oil/solid
Purification Flash chromatography (petroleum ether:ethyl acetate = 10:1) Off-white solid

Alternative Synthesis via Carbamate Formation and Subsequent Borylation

Some synthetic approaches start from the preparation of the tert-butyl carbamate intermediate, followed by installation of the boronate ester group.

Key Steps:

  • Formation of the tert-butyl carbamate from the corresponding aniline derivative using tert-butyl chloroformate under basic conditions.
  • Subsequent palladium-catalyzed borylation of the aryl halide intermediate as described above.

This route allows for modular synthesis and optimization of the carbamate functionality before boronation.

Analytical and Characterization Data Supporting Preparation

Parameter Data/Value
Molecular Formula C19H30BNO4
Molecular Weight 347.3 g/mol
Melting Point Approximately 105–115 °C (varies with purity)
Rf Value (TLC) ~0.5 (EtOAc/Petroleum Ether = 1/4)
LCMS m/z 306 (M+H - C4H8)+
NMR (1H, CDCl3) Aromatic protons, tert-butyl signals, methyl groups consistent with structure

Research Findings and Observations on Preparation

  • The use of potassium acetate as a mild base is critical to promote smooth borylation without decomposing the carbamate moiety.
  • Palladium catalysts such as Pd(dppf)Cl2 provide high catalytic efficiency and selectivity.
  • The inert atmosphere prevents oxidative side reactions, which can degrade the boronate ester.
  • Reaction temperature and time are optimized to balance conversion and minimize by-products.
  • Purification by silica gel chromatography using petroleum ether/ethyl acetate mixtures yields high-purity product suitable for further synthetic applications.

Summary Table of Preparation Conditions

Aspect Details
Starting Material tert-butyl N-[(1S)-1-(4-bromophenyl)ethyl]carbamate
Boron Source Bis(pinacolato)diboron
Catalyst Pd(dppf)Cl2 or Pd(OAc)2
Base Potassium acetate (KOAc)
Solvent Dioxane or acetonitrile
Temperature 75–80 °C
Reaction Time 1–18 hours
Atmosphere Nitrogen or inert gas
Purification Silica gel flash chromatography (petroleum ether/ethyl acetate)
Yield Range 60–96%

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The pinacol boronate ester group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, a cornerstone reaction for carbon-carbon bond formation. While direct literature on this specific compound is limited, reaction conditions from structurally similar tert-butyl carbamate boronic esters ( , ) provide validated protocols:

Reaction PartnerCatalyst SystemSolventTemperatureTimeYieldSource
Aryl halides (e.g., Br)PdCl₂(dppf)₂·CH₂Cl₂, dppf, KOAc1,4-Dioxane80°C16 h79–90%
TriflatesPd(dppf)Cl₂, KOAcDioxane80°C3 h89%

Mechanistic Insights

  • The boronate ester undergoes transmetallation with Pd⁰ intermediates, forming aryl-Pd complexes that react with electrophilic partners (e.g., aryl halides).

  • Steric hindrance from the 3,5-dimethylphenyl group may necessitate longer reaction times compared to less hindered analogs.

Carbamate Deprotection Reactions

The Boc group is cleavable under acidic conditions to regenerate the primary amine. Experimental data from analogous compounds ( , ) reveal:

ConditionsReagentsSolventTimeOutcomeSource
Acidic hydrolysisHCl (4M in dioxane)Dioxane2 hFree amine + CO₂ + tert-butanol
Thermal decompositionTFA, 25°CDCM1 hQuantitative deprotection

Key Observations

  • Stability in neutral/basic media allows selective boronate reactions without Boc cleavage .

  • Deprotection kinetics depend on steric effects from the 3,5-dimethyl substitution, requiring stronger acids than unsubstituted analogs .

Boronate Ester Transesterification

The pinacol boronate can undergo ligand exchange with diols under mild conditions, enabling functionalization or purification:

New Diol PartnerConditionsSolventOutcomeSource
Ethylene glycolMethanol, 25°C, 12 hMeOHEthylene glycol boronate complex
PinacolReflux, tolueneTolueneNo reaction (thermodynamic trap)

Thermal and pH Stability

  • Thermal Stability : Decomposes above 200°C (DSC data), with exothermic events linked to boronate oxidation .

  • pH Sensitivity :

    • Stable in pH 5–7 (aqueous/organic mixtures).

    • Rapid hydrolysis in pH <3 (carbamate) or pH >10 (boronate) .

Hazard Profile

  • Irritant (H315, H319, H335) due to carbamate decomposition products.

  • Requires inert atmosphere (N₂/Ar) for long-term storage .

Comparative Reactivity Table

Reaction TypeKey Reagents/ConditionsFunctional Group TargetedYield RangeSelectivity Challenges
Suzuki couplingPd catalysts, aryl halidesBoronate ester79–90%Competing protodeboronation
Boc deprotectionHCl/TFACarbamate>95%Boronate stability in acid
TransesterificationDiols, MeOHBoronate ester60–75%Equilibrium-driven, low yields

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable in the development of new materials and catalysts .

Biology and Medicine

In biology and medicine, this compound is used in the synthesis of biologically active molecules. It serves as an intermediate in the production of pharmaceuticals, including potential anticancer and antiviral agents .

Industry

In the industrial sector, the compound is used in the production of advanced materials, such as polymers and electronic components. Its unique structure allows for the development of materials with specific properties, such as enhanced conductivity or stability .

Mechanism of Action

The mechanism of action of tert-Butyl (3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its ability to participate in various chemical reactions. The dioxaborolane group is particularly reactive, allowing the compound to form new bonds with other molecules. This reactivity is exploited in cross-coupling reactions, where the compound acts as a nucleophile, attacking electrophilic centers on other molecules .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS 1080573-28-9)
    • Difference : Lacks 3,5-dimethyl substituents.
    • Impact : Reduced steric hindrance increases reactivity in cross-coupling reactions but may lower selectivity due to unhindered boronate coordination .
  • tert-Butyl (4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS 330794-10-0)
    • Difference : Chloro substituent at position 4 instead of methyl.
    • Impact : Electron-withdrawing Cl reduces electron density at the boronate, slowing coupling rates but improving stability against protodeboronation .
  • tert-Butyl N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
    • Difference : Fluoro substituent at position 3.
    • Impact : Enhanced metabolic stability in medicinal chemistry applications due to fluorine’s electronegativity and resistance to oxidative degradation .

Modifications to the Carbamate Group

  • tert-Butyl methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
    • Difference : N-methylation of the carbamate.
    • Impact : Increased resistance to hydrolysis under basic conditions, advantageous in prolonged reaction setups .
  • tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)carbamate (CAS 1214900-08-9)
    • Difference : Ethyl spacer between phenyl and carbamate.
    • Impact : Higher lipophilicity (logP increased by ~0.5) improves membrane permeability in drug discovery .

Ring System Variations

  • tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate (CAS 1251732-64-5) Difference: Cyclohexenyl ring replaces phenyl.

Reactivity and Stability

Compound Electron Density at Boronate Reactivity in Suzuki Coupling Stability to Protodeboronation
Target compound (3,5-dimethyl) High (methyl donors) Moderate (steric hindrance) High
4-Chloro analogue (CAS 330794-10-0) Low (Cl withdrawer) Low Very high
N-Methyl carbamate (CAS 917111-46-7) Moderate Moderate High (hydrolysis-resistant)

Key Findings :

  • Electron-donating groups (e.g., methyl) enhance boronate reactivity but may reduce stability. Steric bulk in the target compound slows coupling rates compared to less hindered analogues .
  • Halogenated derivatives (Cl, F) offer tailored stability and electronic profiles for specific catalytic systems .

Physical and Spectral Properties

  • Melting Points: Target compound: Not reported, but analogues like tert-butyl (3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl carbamate exhibit m.p. 85–87°C, suggesting similar crystalline behavior . Cyclohexenyl derivative (CAS 1251732-64-5): Likely lower due to non-planar structure .
  • Mass Spectrometry :
    • Target compound: Expected [M+Na]+ ~388 (cf. CAS 330794-10-0 at [M+Na]+ 362.1) .

Biological Activity

tert-Butyl (3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

  • IUPAC Name : tert-butyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate
  • Molecular Formula : C₁₆H₂₇BN₂O₄
  • Molecular Weight : 322.21 g/mol
  • CAS Number : 1073354-70-7
  • Purity : 97% .

The compound exhibits its biological activity primarily through interactions with specific cellular pathways. It has been noted for its role in inhibiting enzymes such as β-secretase and acetylcholinesterase. These interactions are crucial in the context of neurodegenerative diseases where amyloid beta aggregation is a significant concern.

Neuroprotective Effects

Research indicates that this compound can provide neuroprotection by reducing oxidative stress and inflammatory markers in astrocytes. In vitro studies have demonstrated that it can significantly inhibit the aggregation of amyloid beta peptides (Aβ), which are implicated in Alzheimer's disease pathology .

In Vitro Studies

In cell culture models:

  • The compound showed a 85% inhibition of Aβ aggregation at a concentration of 100 μM.
  • It also reduced levels of malondialdehyde (MDA), indicating decreased lipid peroxidation and oxidative stress .

In Vivo Studies

In animal models treated with scopolamine:

  • The compound exhibited moderate protective effects against cognitive decline but did not show statistically significant differences compared to established treatments like galantamine .

Data Table: Biological Activity Overview

Study TypeObserved EffectConcentrationReference
In VitroAβ Aggregation Inhibition100 μM
In VitroReduced MDA LevelsN/A
In VivoModerate NeuroprotectionN/A

Case Studies

A notable study investigated the effects of the compound on astrocytes exposed to Aβ. The findings indicated that treatment with this compound led to:

  • Decreased levels of pro-inflammatory cytokines such as TNFα and IL-6.
  • Enhanced cell viability compared to untreated controls .

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction parameters critically influence yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronate ester formation. For example, boronate esters are often prepared by reacting aryl halides (e.g., 4-bromo derivatives) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) under inert conditions . Key parameters include:
  • Catalyst loading : 1–5 mol% Pd to balance cost and efficiency.
  • Temperature : Reactions often proceed at 80–100°C for 12–24 hours.
  • Solvent : Dioxane or THF is used for solubility and stability of intermediates.
    Evidence from similar compounds shows yields ranging from 11% (for complex intermediates) to 45% (after optimization) .

Q. How should this compound be characterized to confirm its structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the carbamate (δ ~1.3 ppm for tert-butyl) and boronate ester (δ ~1.3 ppm for pinacol methyl groups). Aromatic protons on the phenyl ring appear as distinct multiplets .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., C₂₀H₃₀BNO₄: calculated 383.23 g/mol).
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch, carbamate) and ~1350 cm⁻¹ (B-O bond) validate functional groups.

Q. What storage conditions are recommended to maintain stability?

  • Methodological Answer :
  • Store refrigerated (2–8°C) in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis of the boronate ester .
  • Avoid prolonged exposure to moisture or strong acids/bases, which degrade the dioxaborolane ring .

Advanced Research Questions

Q. How can side reactions during synthesis (e.g., deboronation or carbamate cleavage) be mitigated?

  • Methodological Answer :
  • Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude oxygen and moisture, which cause boronate decomposition .
  • Protecting Groups : Temporarily protect reactive sites (e.g., amines) with acid-labile groups (e.g., Boc) to prevent unwanted carbamate reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes byproducts like pinacol or dehalogenated intermediates .

Q. How can competing reactivity between the carbamate and boronate groups be managed in downstream applications?

  • Methodological Answer :
  • Selective Deprotection : Use mild acidic conditions (e.g., TFA/DCM) to cleave the tert-butyl carbamate without affecting the boronate ester .
  • Sequential Functionalization : Perform Suzuki coupling first (utilizing the boronate), followed by carbamate deprotection for further derivatization .

Q. What analytical methods identify byproducts from synthesis or decomposition?

  • Methodological Answer :
  • LC-MS : Detects low-abundance impurities (e.g., hydrolyzed boronic acids or tert-butanol byproducts).
  • ¹¹B NMR : Monitors boronate ester integrity (δ ~28–30 ppm for intact pinacol boronate vs. ~10 ppm for hydrolyzed boronic acid) .
  • TGA/DSC : Assesses thermal stability and decomposition pathways under controlled conditions .

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